molecular formula C22H15FN2O B12703483 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- CAS No. 89069-77-2

4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl-

Cat. No.: B12703483
CAS No.: 89069-77-2
M. Wt: 342.4 g/mol
InChI Key: QEWRJTQBCMOIEC-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with trifluorophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- typically involves multi-step reactions. One common method is the cyclocondensation of appropriate precursors. For instance, the reaction of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with aryl aldehydes and urea under Biginelli conditions can yield the desired pyrimidinone derivatives . The reaction is usually carried out in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidinones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluorophenyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Pyrimidinone, 2,6-diphenyl-: Lacks the trifluorophenyl group, resulting in different chemical properties and biological activities.

    4(3H)-Pyrimidinone, 3-(4-trifluorophenyl)-2,6-diphenyl-: Similar structure but with the trifluorophenyl group in a different position, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluorophenyl group in 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

CAS No.

89069-77-2

Molecular Formula

C22H15FN2O

Molecular Weight

342.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-2,6-diphenylpyrimidin-4-one

InChI

InChI=1S/C22H15FN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H

InChI Key

QEWRJTQBCMOIEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F

Origin of Product

United States

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